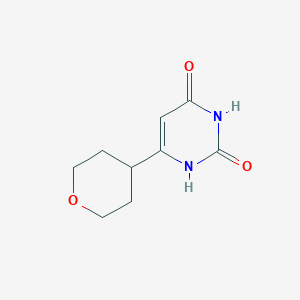

6-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(oxan-4-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-8-5-7(10-9(13)11-8)6-1-3-14-4-2-6/h5-6H,1-4H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIANCOPSZSYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Amination Approach

A common approach to synthesize substituted pyrimidine-2,4-diones involves alkylation at the 6-position using appropriate alkyl halides or amines. For the tetrahydro-2H-pyran substituent, this can be achieved by:

- Using tetrahydro-2H-pyran-4-ylmethylamine as a nucleophile to attack an electrophilic center on the pyrimidine ring.

- Alternatively, an Aldol-Michael type reaction where the tetrahydro-2H-pyran moiety acts as a nucleophile attacking an electrophilic carbon on a pyrimidine derivative has been reported with favorable yields (~85%).

Multi-Step Organic Reactions

The synthesis usually involves:

- Formation of the pyrimidine-2,4-dione scaffold, often starting from barbituric acid or related precursors.

- Introduction of the tetrahydro-2H-pyran substituent either through direct substitution or via intermediate functional groups.

- Purification steps including recrystallization and chromatographic methods to isolate the final product with high purity.

Catalytic and Reagent Conditions

- Alkylation reactions may be mediated by bases such as potassium carbonate or catalytic systems.

- Hydrogenation or boron tribromide (BBr3) treatment can be used for deprotection or modification of substituents if protecting groups are employed during synthesis.

- Reaction temperatures vary, with some steps requiring heating to 150 °C for efficient substitution.

Research Findings and Data Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation at 6-position | Alkyl halides, base (e.g., K2CO3), heating | ~61-85 | High purity; base-mediated substitution |

| 2 | Amination or nucleophilic attack | Tetrahydro-2H-pyran-4-ylmethylamine or Aldol-Michael reaction | ~85 | Efficient nucleophile incorporation |

| 3 | Deprotection (if needed) | Catalytic hydrogenation or BBr3 treatment | 54-94 | Removal of protecting groups |

| 4 | Purification | Flash chromatography, recrystallization | - | Ensures compound purity |

Data compiled from synthesis of related pyrimidine derivatives and tetrahydro-2H-pyran substituted compounds.

Mechanistic Insights

- The nucleophilic substitution at the 6-position of the pyrimidine ring is facilitated by the electron-deficient nature of the ring, allowing the tetrahydro-2H-pyran moiety or its derivatives to attack electrophilic centers.

- The Aldol-Michael reaction mechanism involves the addition of the tetrahydro-2H-pyran nucleophile to an activated α,β-unsaturated pyrimidine derivative, forming the C-C or C-N bond at the 6-position.

- Catalytic hydrogenation or boron tribromide treatments are used to remove benzyl or other protecting groups, revealing the active pyrimidine-2,4-dione functionality.

Summary Table of Key Synthetic Parameters

| Parameter | Description |

|---|---|

| Starting materials | Pyrimidine-2,4-dione or barbituric acid derivatives; tetrahydro-2H-pyran-4-ylmethylamine or halides |

| Reaction types | Alkylation, amination, Aldol-Michael addition |

| Catalysts/Reagents | Potassium carbonate, boron tribromide, Pd/C for hydrogenation |

| Reaction conditions | Heating (up to 150 °C), hydrogen atmosphere (30 psi) for deprotection |

| Purification methods | Flash chromatography, recrystallization |

| Typical yields | 54% to 94% depending on step |

| Product purity | High, confirmed by NMR and LCMS |

Chemical Reactions Analysis

Types of Reactions: 6-(Tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, alcohols, and various solvents

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones

Reduction Products: Alcohols, amines

Substitution Products: Amides, ethers

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets. Medicine: Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogues

6-Arylthio Derivatives (e.g., Compounds 12d–12j)

- Structure : Thioether-linked aryl groups (e.g., trifluoromethylphenyl, fluorophenyl) at the 6-position.

- Properties :

- Comparison : The tetrahydro-2H-pyran-4-yl group lacks the electron-withdrawing effects of CF₃ or F substituents but offers conformational flexibility and improved solubility.

Biphenyl and Pyridinyl Derivatives (e.g., Compounds 10u–10y)

- Structure : 6-Oxy-biphenyl or pyridinyl substituents.

- Properties :

Bis-Pyrimidine-2,4-diones (e.g., 5,5′-Phenylmethylene Derivatives)

- Structure : Dimeric pyrimidine-2,4-diones linked via phenylmethylene bridges.

- Properties :

- Comparison: The monomeric tetrahydro-2H-pyran-4-yl derivative likely exhibits lower molecular weight and improved pharmacokinetics compared to dimeric analogues.

Pyrido[2,3-d]pyrimidine Derivatives (e.g., Compounds 6a–6d)

- Structure : Annulated pyrido-pyrimidine cores with hydroxybenzoyl substituents.

- Properties :

- Comparison : The tetrahydro-2H-pyran-4-yl group’s saturated ring may reduce planarity, altering binding modes compared to planar pyrido-pyrimidines.

Key Research Findings

- Antiviral Activity: While biphenyl derivatives (e.g., 10w, 10x) show nanomolar HIV RT inhibition , the tetrahydro-2H-pyran-4-yl group’s impact on antiviral efficacy remains underexplored.

- Synthetic Feasibility : Arylthio derivatives (12d–12j) achieve higher yields (up to 81%) compared to furopyridinyl analogues (19–31%) , highlighting substituent-dependent synthetic challenges.

- Electronic Properties : Pyrido[2,3-d]pyrimidines’ HOMO-LUMO gaps (~4 eV) contrast with the tetrahydro-2H-pyran-4-yl group’s likely higher electron density, which may influence redox activity or binding interactions.

Biological Activity

6-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer activities.

The compound has a molecular formula of and is characterized by a pyrimidine core with a tetrahydro-2H-pyran substituent. Its structure is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds display significant activity against gram-positive bacteria. In particular, modifications at specific positions on the pyrimidine ring can enhance antibacterial activity.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | 1.56 µg/mL | Staphylococcus aureus |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | 0.75 µg/mL | Streptococcus sp. |

Note: TBD indicates that specific data for the compound is yet to be determined.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored in various studies. Its structural features allow it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators.

Anticancer Potential

Recent investigations suggest that pyrimidine derivatives can act as inhibitors of specific cancer-related pathways. The compound may inhibit certain enzymes involved in tumor growth and proliferation, making it a candidate for further research in cancer therapy.

Case Study: MIF Inhibition

A related study focused on thieno[2,3-d]pyrimidine derivatives showed promising results as inhibitors of macrophage migration inhibitory factor (MIF), which plays a role in cancer progression. The study reported low micromolar potency for several derivatives, indicating that structural modifications could enhance efficacy against cancer cells.

The biological activity of this compound likely involves interaction with specific receptors or enzymes. The presence of the tetrahydro-pyran moiety may facilitate binding to biological targets, enhancing its pharmacological effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, such as alkylation, cyclocondensation, or Suzuki coupling. For example:

- Alkylation : Reacting 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in DMF under basic conditions (e.g., K₂CO₃) yields derivatives with 42–78% efficiency .

- Cyclocondensation : Thiourea or thioacetamide can be used to form thiazole-fused derivatives, as seen in the synthesis of antimicrobial agents .

- Optimization : Solvent choice (e.g., DMF vs. dichloromethane), temperature control (70–100°C), and stoichiometric ratios (e.g., 1:1 for aldehyde-to-uracil reactions) are critical to minimize by-products and improve yields .

Q. How are structural characterization techniques (e.g., NMR, HRMS) applied to confirm the identity of pyrimidine-dione derivatives?

- 1H/13C NMR : Key diagnostic signals include:

- Pyrimidine-dione core : Downfield protons at δ 10.5–12.0 ppm (NH groups) and δ 5.0–6.0 ppm (methylene groups in tetrahydro-2H-pyran) .

- Substituents : Aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR) .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine-dione core influence biological activity, and what are the key structure-activity relationship (SAR) trends?

- Case Studies :

- Antiviral Activity : Introducing 3-hydroxyl and arylthio groups enhances HIV-1 reverse transcriptase inhibition (e.g., compound 13r: IC₅₀ = 0.8 µM) by promoting hydrogen bonding with the RNase H domain .

- Antimicrobial Activity : Thieno-fused derivatives with 2-methylthiazole substituents show selective activity against Staphylococcus aureus (MIC = 4 µg/mL vs. 16 µg/mL for Metronidazole) .

Q. What experimental strategies resolve contradictions in reported biological data for structurally similar pyrimidine-diones?

- Data Discrepancy Example : Compound 6-(tetrahydro-2H-pyran-4-yl) derivatives show variable IC₅₀ values in kinase assays due to differences in assay conditions (e.g., ATP concentration) .

- Resolution Methods :

- Standardized Assays : Use fixed ATP concentrations (e.g., 10 µM) and control for protein purity (≥95% by SDS-PAGE).

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain potency variations across enantiomers or tautomers .

Q. How can regioselectivity challenges in synthesizing pyrido[2,3-d]pyrimidine-2,4-dione derivatives be addressed?

- Challenge : Competing reactions at N1 vs. N3 positions during alkylation can lead to mixtures (e.g., 6-amino-1-ethyl vs. 6-amino-3-ethyl isomers) .

- Solutions :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block N3, enabling selective N1 alkylation .

- Microwave Synthesis : Enhances reaction specificity (e.g., 80% yield for 6-(furopyridinyl) derivatives under 150°C/30 min ).

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment and stability studies of pyrimidine-diones?

- Purity : Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection (DAD) to detect impurities <0.1% .

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) identify hydrolytically sensitive groups (e.g., ester or amide linkages in prodrugs) .

Q. How can in silico tools predict ADMET properties for pyrimidine-dione-based drug candidates?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.